molecular formula C18H21NO3 B10974372 3,4-dimethoxy-N-(1-phenylpropyl)benzamide

3,4-dimethoxy-N-(1-phenylpropyl)benzamide

Cat. No.: B10974372
M. Wt: 299.4 g/mol
InChI Key: BJGJQBVLSKEQMU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-phenylpropyl)benzamide is an organic compound characterized by the presence of methoxy groups on the benzene ring and a phenylpropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-phenylpropyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(1-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide bond play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide
  • 3,4-dimethoxy-N-(2-phenylpropyl)benzamide
  • 3-(3,4-dimethoxyphenyl)-1-propanol

Uniqueness

3,4-dimethoxy-N-(1-phenylpropyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a phenylpropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(1-phenylpropyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-15(13-8-6-5-7-9-13)19-18(20)14-10-11-16(21-2)17(12-14)22-3/h5-12,15H,4H2,1-3H3,(H,19,20)

InChI Key

BJGJQBVLSKEQMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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